molecular formula C9H16N4O2 B2356640 tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate CAS No. 1522584-97-9

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate

Cat. No.: B2356640
CAS No.: 1522584-97-9
M. Wt: 212.253
InChI Key: HHRKHLZCCUKKRI-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate: is a chemical compound with the molecular formula C9H17N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamate groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

tert-Butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate can be compared with other pyrazole derivatives, such as:

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.

    4-amino-1-methyl-1H-pyrazole-5-carboxylic acid: This precursor compound lacks the tert-butyl carbamate group, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,10H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRKHLZCCUKKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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